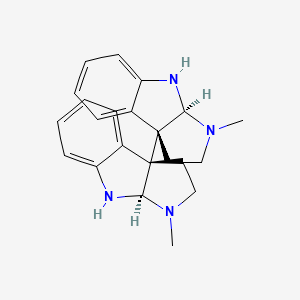

Meso-chimonanthine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meso-chimonanthine is a chimonanthine.

科学的研究の応用

Chemical Synthesis

Total Synthesis and Methodologies

Meso-chimonanthine has been synthesized using various methodologies, showcasing its versatility in chemical synthesis. Notably, a diazene-directed fragment assembly approach was employed to synthesize this compound alongside other alkaloids such as (+)-desmethyl-meso-chimonanthine. This method involved the late-stage diversification of precursors, enabling the synthesis of complex cyclotryptamine-containing alkaloids from simpler starting materials .

Table 1: Synthetic Methods for this compound

Biological Activities

Antifungal Properties

Research has indicated that this compound exhibits antifungal activities against several plant pathogenic fungi. For example, it was tested alongside other chimonanthines against Exserohilum turcicum and Bipolaris maydis, demonstrating significant efficacy with an effective concentration (EC50) value of 29.3 μg/mL against Bipolaris maydis .

Analgesic Effects

This compound has shown strong binding affinities toward μ-opioid receptors, which are critical targets for analgesics. The binding affinities were measured with an inhibition constant (Ki) of 341 ± 29 nM, indicating its potential as an analgesic compound .

Melanogenesis Inhibition

In studies focusing on skin pigmentation, this compound demonstrated inhibitory effects on melanogenesis in B16 melanoma cells, with an IC50 value of 1.4 μM. This suggests potential applications in skin lightening treatments or therapies targeting hyperpigmentation disorders .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled study, this compound was evaluated for its antifungal activity against five different plant pathogens. The results indicated that it was particularly effective against Bipolaris maydis, establishing its relevance in agricultural applications.

Case Study 2: Analgesic Potential Evaluation

A series of assays were conducted to assess the analgesic properties of this compound through μ-opioid receptor binding studies. The results confirmed its significant analgesic activity, warranting further exploration in pain management therapies.

化学反応の分析

Reductive Alkylation Pathways

A samarium-mediated reductive dialkylation strategy enables the synthesis of meso-chimonanthine from isoindigo derivatives (Scheme 1):

-

Key steps : Treatment of isoindigo (21 ) with SmI₂ and LiCl generates intermediate 24 , which undergoes sequential reductions (Red-Al) and alkylation to yield meso-chimonanthine (29 ) in 72% yield .

-

Reagents : SmI₂, LiCl, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Diazene-Directed Fragment Assembly

A convergent synthesis via diazene intermediates achieves meso-chimonanthine with high stereocontrol:

-

Procedure : Heterodimerization of tryptamine derivatives using Pd-catalyzed cross-coupling and subsequent reductive cleavage .

Acid-Mediated Rearrangement to meso-Calycanthine

meso-Chimonanthine undergoes acid-catalyzed isomerization to meso-calycanthine (Scheme 2):

Thermal and Catalytic Rearrangements

-

Observation : Fragmentation of the C3a–C3a’ bond occurs under strong reductive conditions, yielding tryptamine derivatives .

Decarboxylation and Reduction

Decarboxylation of diester intermediates is critical for accessing meso-chimonanthine:

-

Step 1 : Hydrolysis of diester (+)-14 with KOH/MeOH (90% yield).

-

Step 2 : Decarboxylation via treatment with tris(trimethylsilyl)silane/AIBN (64% yield) .

N-Methoxycarbonyl Reduction

Red-Al efficiently removes N-methoxycarbonyl groups:

Catalytic Deacylative Alkylation (DaA)

Pd(0)-catalyzed DaA enables stereoselective synthesis of vicinal quaternary centers:

Table 2: Acid-Mediated Rearrangement Outcomes

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| meso-Chimonanthine | D₂O/[D₄]AcOH, 95°C, 24 h | meso-Calycanthine | 36 |

Table 3: Reductive Transformations

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 16 | Red-Al | meso-Chimonanthine | 82 |

| 30 | LiBHEt₃ | Ethyl carbamate | 84 |

Critical Observations

-

Stereochemical Control : The meso configuration arises from dimerization of racemic or meso precursors .

-

Catalyst Dependency : Pd(0) systems outperform traditional Stille coupling catalysts in yield and selectivity .

-

Acid Sensitivity : Prolonged exposure to strong acids leads to C–C bond cleavage, complicating isolation .

特性

分子式 |

C22H26N4 |

|---|---|

分子量 |

346.5 g/mol |

IUPAC名 |

(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22- |

InChIキー |

HOYXPMHLHJOGHD-ZDNVTZCJSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

異性体SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C |

正規SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。